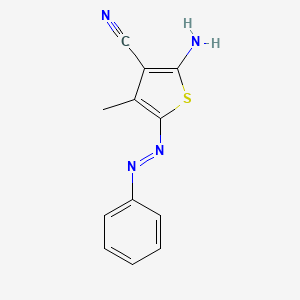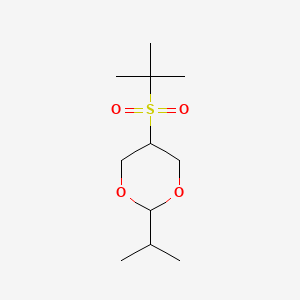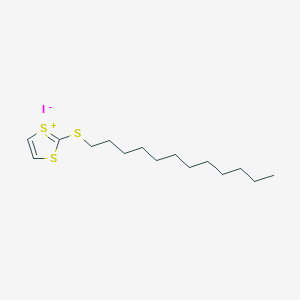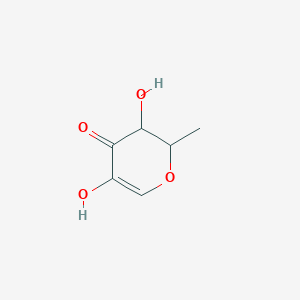
4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group, a methylanilino group, and a sulfamoyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable aromatic precursor, followed by reduction to introduce the amino group. Subsequent steps include chlorination and sulfonation to introduce the chloro and sulfamoyl groups, respectively. The final step involves the coupling of the methylanilino group to the benzoic acid core under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chloro and methylanilino groups can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and sulfamoyl groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a catalyst.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium cyanide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield brominated or nitrated derivatives, while nucleophilic substitution can produce substituted benzoic acids.
Aplicaciones Científicas De Investigación
4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets and pathways. The chloro and methylanilino groups can interact with enzymes and receptors, modulating their activity. The sulfamoyl group can enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-methylaniline: Shares the chloro and methylanilino groups but lacks the sulfamoyl and benzoic acid components.
2-Amino-5-chlorotoluene: Similar structure but without the sulfamoyl and benzoic acid groups.
Sulfanilamide: Contains the sulfamoyl group but differs in the aromatic core and other substituents.
Uniqueness
4-Chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Propiedades
Número CAS |
95454-01-6 |
|---|---|
Fórmula molecular |
C14H13ClN2O4S |
Peso molecular |
340.8 g/mol |
Nombre IUPAC |
4-chloro-2-(2-methylanilino)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C14H13ClN2O4S/c1-8-4-2-3-5-11(8)17-12-7-10(15)13(22(16,20)21)6-9(12)14(18)19/h2-7,17H,1H3,(H,18,19)(H2,16,20,21) |
Clave InChI |
HSKWHEMHKZEBPL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC2=CC(=C(C=C2C(=O)O)S(=O)(=O)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane](/img/structure/B14338450.png)

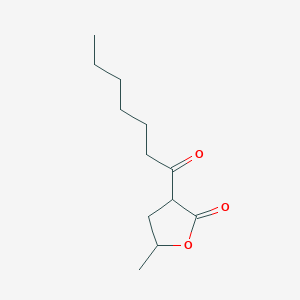
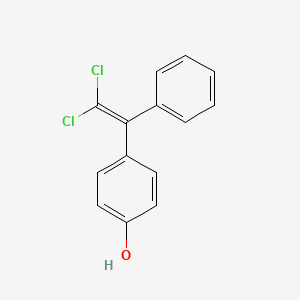
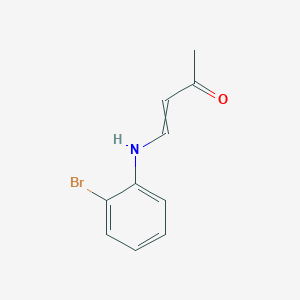

![8,8'-bis{(E)-[(2-hydroxybenzyl)imino]methyl}-3,3'-dimethyl-5,5'-di(propan-2-yl)-2,2'-binaphthalene-1,1',6,6',7,7'-hexol](/img/structure/B14338472.png)

